1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid 1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449442
InChI: InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol

1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20449442

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid -

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
IUPAC Name 1-(2-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Standard InChI Key JTSSKHQQTGBTCN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)N2C=CC(=N2)C(=O)O

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular structure consists of a pyrazole ring substituted with a carboxylic acid group at the 3-position and a 2-fluoro-5-methylphenyl group at the 1-position. Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₁₃FN₂O₂
Molecular Weight260.26 g/mol
IUPAC Name1-(2-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
SMILESCC1=CC(=C(C=C1)F)N2C3=C(CCC3)C(=N2)C(=O)O
InChI KeyTWUOGMWQTGNMMB-UHFFFAOYSA-N

The fluorine atom at the 2-position of the phenyl ring enhances electronegativity, while the methyl group at the 5-position influences steric interactions. The pyrazole core contributes to aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves sequential functionalization of a pyrazole precursor. A generalized pathway includes:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters.

  • Fluorination and Methylation: Electrophilic aromatic substitution or cross-coupling reactions to introduce fluorine and methyl groups.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 3-position .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 1- and 3-positions requires careful control of reaction conditions.

  • Yield Improvements: Multi-step syntheses often face cumulative yield losses, necessitating catalytic optimization.

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.5–5.0) enables salt formation with bases, enhancing solubility in aqueous media . Deprotonation at higher pH facilitates coordination chemistry with metal ions .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.

Reactivity Profile

Reaction TypeProducts
EsterificationAlkyl or aryl esters
Amide FormationPeptide-like conjugates
HalogenationBrominated or chlorinated derivatives

The fluorine atom resists nucleophilic substitution but participates in hydrogen-bonding interactions.

Applications in Pharmaceutical Research

Biological Activity

Pyrazole derivatives are investigated for:

  • Antimicrobial Effects: Structural analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .

  • Anti-inflammatory Activity: COX-2 inhibition (IC₅₀ ≈ 0.5–2.0 µM) in murine models .

  • Anticancer Potential: Apoptosis induction in HT-29 colon cancer cells (EC₅₀ ≈ 10–50 µM).

Drug Design Considerations

  • Lipophilicity: LogP ≈ 2.1 (calculated) balances membrane permeability and aqueous solubility.

  • Bioisosteric Replacements: The pyrazole ring serves as a bioisostere for imidazole in histamine antagonists.

Material Science Applications

Coordination Polymers

The carboxylic acid group enables the formation of metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺, exhibiting surface areas of 500–1000 m²/g .

Catalytic Uses

Pd complexes of pyrazole-carboxylates catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .

ParameterValue
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H318)
Acute Toxicity (Oral)Category 4 (H302)

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacological profiles.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve atom economy.

  • Nanoparticle Functionalization: Exploring pyrazole-carboxylate coatings for drug delivery systems .

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